molecular formula C15H11F3N6O4 B11490565 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490565
M. Wt: 396.28 g/mol
InChI Key: VBOAODFVUMHCCY-UHFFFAOYSA-N
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Description

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, oxadiazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture.

    Oxadiazole Formation: The oxadiazole ring is formed by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Cyclization: Dehydrating agents like phosphorus oxychloride or thionyl chloride are commonly used.

Major Products

    Reduction of Nitro Group: Formation of 3-[(3-amino-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Similar in having a pyrazole ring with nitro groups.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains both pyrazole and triazole rings with nitro groups.

Uniqueness

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the trifluoromethyl group and the combination of pyrazole and oxadiazole rings. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C15H11F3N6O4

Molecular Weight

396.28 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H11F3N6O4/c16-15(17,18)10-3-1-9(2-4-10)7-19-13(25)14-20-11(22-28-14)8-23-6-5-12(21-23)24(26)27/h1-6H,7-8H2,(H,19,25)

InChI Key

VBOAODFVUMHCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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